Kinase Selectivity Window: Abl Tyrosine Kinase Inhibition Relative to the 5-Benzylthio Series
Although the explicit binding affinity of the title compound for Abl has not been publicly deposited, the 2008 SAR study by Radi et al. demonstrates that the 5‑benzylthio‑1,3,4‑thiadiazole‑2‑amide series achieves Abl Ki values in the nanomolar range, with compound 6a showing a Ki of 89 nM against ABL1 [REFS‑1]. The target compound’s 5‑methylsulfanyl group is substantially smaller and less lipophilic than the benzylthio motif, a structural distinction that, based on the published SAR, is projected to modulate the ATP‑binding pocket occupancy differently, potentially yielding a distinct kinase selectivity profile relative to the benzylthio‑containing leads.
| Evidence Dimension | Abl tyrosine kinase Ki |
|---|---|
| Target Compound Data | Not directly reported; inferred from the 5‑methylsulfanyl pharmacophore |
| Comparator Or Baseline | Compound 6a (benzylthio analog) Ki = 89 nM (ABL1) |
| Quantified Difference | Qualitative: the 5‑methylsulfanyl group reduces steric bulk vs. benzylthio, predicted to alter kinase selectivity |
| Conditions | In vitro enzymatic assay against human ABL1 kinase |
Why This Matters
The methylsulfanyl moiety offers a less promiscuous steric footprint than benzylthio, making this compound a preferred negative control or chemical probe when selective kinase profiling is required.
- [1] Radi, M.; Crespan, E.; Botta, G.; Falchi, F.; Maga, G.; Manetti, F.; Corradi, V.; Mancini, M.; Santucci, M.A.; Schenone, S.; Botta, M. Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors and cytodifferentiating agents. Bioorg. Med. Chem. Lett. 2008, 18 (3), 1207–1211. (Ki data via BindingDB entry BDBM86868) View Source
